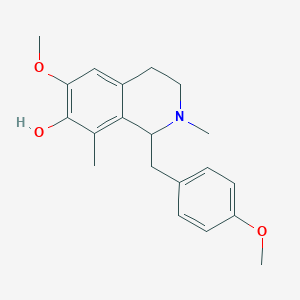
Hemirepanduline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hemirepanduline is an alkaloid compound that is found in the plant Pandanus amaryllifolius. This plant is commonly used in Southeast Asian cuisine for its aromatic flavor. Hemirepanduline has recently gained attention in the scientific community due to its potential therapeutic properties.
作用機序
The exact mechanism of action of hemirepanduline is not fully understood. However, it is believed that the compound works by modulating various signaling pathways in the body. Hemirepanduline has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It may also have an effect on the expression of genes involved in cancer development and progression.
生化学的および生理学的効果
Hemirepanduline has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of chronic diseases such as cancer and neurodegenerative diseases. Hemirepanduline has also been shown to have a cytotoxic effect on cancer cells, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One advantage of hemirepanduline is that it is a natural compound, which makes it more appealing for use in therapeutic applications. It has also been shown to have low toxicity, which is important for any potential drug candidate. However, one limitation of hemirepanduline is that it is difficult to obtain in large quantities. The extraction process is time-consuming and yields are relatively low.
将来の方向性
There are several future directions for research on hemirepanduline. One potential avenue is to explore its potential as an anticancer agent. Further studies are needed to determine the exact mechanism of action and efficacy of hemirepanduline in cancer treatment. Another potential direction is to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to optimize the extraction and purification methods for hemirepanduline, in order to increase yields and make it more accessible for research and potential therapeutic applications.
Conclusion:
Hemirepanduline is a natural compound that has shown potential as a therapeutic agent. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research. While there are limitations to its use in the lab, such as low yields and difficulty in obtaining large quantities, the potential benefits make it a promising area of study for future research.
合成法
Hemirepanduline is extracted from the leaves of Pandanus amaryllifolius using a combination of solvent extraction and chromatography techniques. The leaves are first dried and ground into a powder. The powder is then mixed with a solvent, such as ethanol, and allowed to steep for several hours. The mixture is then filtered and the solvent is evaporated, leaving behind a crude extract. The crude extract is further purified using chromatography techniques to isolate hemirepanduline.
科学的研究の応用
Hemirepanduline has been the subject of several scientific studies due to its potential therapeutic properties. These studies have focused on the compound's anti-inflammatory, antioxidant, and anticancer properties. Hemirepanduline has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
16767-25-2 |
|---|---|
製品名 |
Hemirepanduline |
分子式 |
C20H25NO3 |
分子量 |
327.4 g/mol |
IUPAC名 |
6-methoxy-1-[(4-methoxyphenyl)methyl]-2,8-dimethyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C20H25NO3/c1-13-19-15(12-18(24-4)20(13)22)9-10-21(2)17(19)11-14-5-7-16(23-3)8-6-14/h5-8,12,17,22H,9-11H2,1-4H3 |
InChIキー |
KLVDJUCERSCQAG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(N(CCC2=CC(=C1O)OC)C)CC3=CC=C(C=C3)OC |
正規SMILES |
CC1=C2C(N(CCC2=CC(=C1O)OC)C)CC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



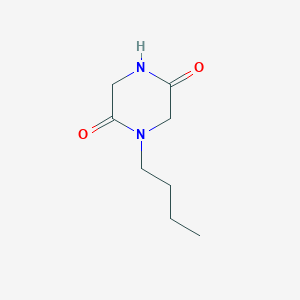

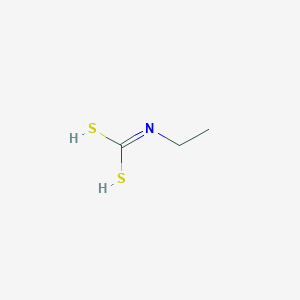

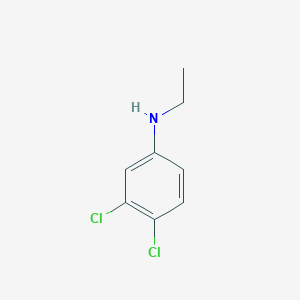
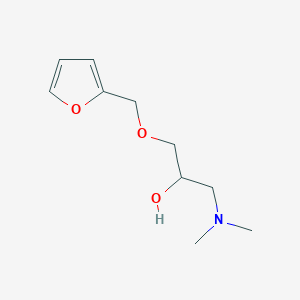
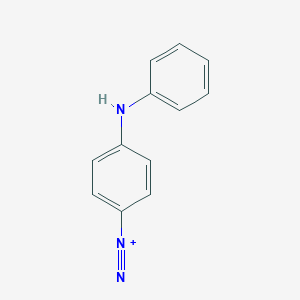
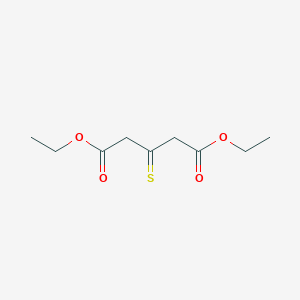
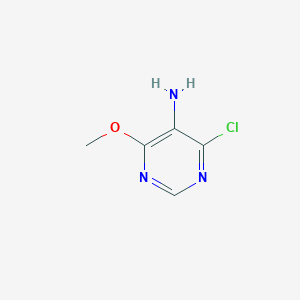
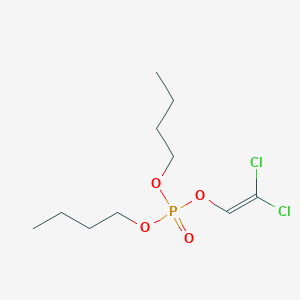
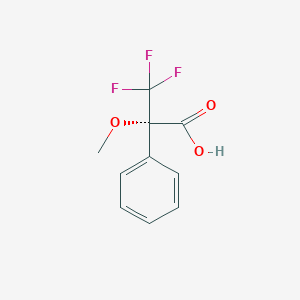
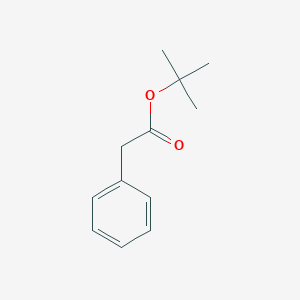
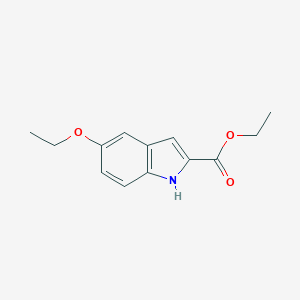
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)